2-Chloro-4-(piperidin-1-yl)quinoline
CAS No.:
Cat. No.: VC15928684
Molecular Formula: C14H15ClN2
Molecular Weight: 246.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H15ClN2 |
---|---|
Molecular Weight | 246.73 g/mol |
IUPAC Name | 2-chloro-4-piperidin-1-ylquinoline |
Standard InChI | InChI=1S/C14H15ClN2/c15-14-10-13(17-8-4-1-5-9-17)11-6-2-3-7-12(11)16-14/h2-3,6-7,10H,1,4-5,8-9H2 |
Standard InChI Key | DBJNBUJNMFRMPR-UHFFFAOYSA-N |
Canonical SMILES | C1CCN(CC1)C2=CC(=NC3=CC=CC=C32)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-Chloro-4-(piperidin-1-yl)quinoline features a bicyclic quinoline core substituted with chlorine at position 2 and a piperidine ring at position 4. The piperidine moiety introduces a basic nitrogen center, influencing the compound's electronic distribution and solubility profile. X-ray crystallography of related quinoline-piperidine hybrids reveals planar quinoline systems with dihedral angles of 81–86° between the heterocyclic core and substituents .
Table 1: Fundamental Chemical Data
Property | Value | Source |
---|---|---|
IUPAC Name | 2-chloro-4-piperidin-1-ylquinoline | |
CAS Number | 1351384-83-2 | |
Molecular Formula | C₁₄H₁₅ClN₂ | |
Molecular Weight | 246.74 g/mol | |
Purity (Commercial) | ≥95% |
Synthetic Methodologies
Conventional Nucleophilic Substitution
The primary synthesis route involves reacting 2,4-dichloroquinoline with piperidine in polar aprotic solvents. AK Scientific’s safety data sheet indicates the use of ethanol or PEG-400 as reaction media, achieving yields >95% under reflux conditions . Piperidine acts as both nucleophile and base, displacing the 4-chloro group while leaving the 2-chloro position intact.
Microwave-Assisted Optimization
Recent advances employ microwave irradiation to accelerate reactions. A study on analogous 2-(piperidin-1-yl)quinoline-3-carbaldehydes achieved 97–98% yields in 3–5 minutes using cetyltrimethylammonium bromide (CTAB) as a phase-transfer catalyst . This method reduces side reactions observed in traditional thermal approaches, such as unwanted substitutions at the 2-position .
Table 2: Comparative Synthesis Yields
Method | Temperature (°C) | Time | Yield (%) | Source |
---|---|---|---|---|
Conventional Reflux | 80–100 | 18–24h | 65–75 | |
Microwave-Assisted | 150 (MW) | 3–5min | 97–98 |
Physicochemical Properties
Solubility and Stability
While quantitative solubility data for 2-chloro-4-(piperidin-1-yl)quinoline are unavailable, analogs like 7-chloro-4-(piperidin-1-yl)quinoline show limited water solubility but high solubility in DMSO and dichloromethane . The compound remains stable under ambient conditions but decomposes at elevated temperatures (>200°C), releasing hazardous gases including hydrogen chloride and nitrogen oxides .
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at 1,250–1,350 cm⁻¹ (C-Cl stretch) and 2,850–2,950 cm⁻¹ (piperidine C-H stretches) .
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¹H NMR: Distinct signals at δ 8.3–8.4 ppm (quinoline H-3), δ 3.2–3.5 ppm (piperidine N-CH₂), and δ 1.5–1.7 ppm (piperidine CH₂ groups) .
Biological Activities and Mechanisms
Cholinesterase Inhibition
Microwave-synthesized 2-(piperidin-1-yl)quinoline-3-carbaldehydes demonstrate acetylcholinesterase (AChE) inhibition with IC₅₀ values of 1.2–3.8 μM, suggesting potential for Alzheimer’s disease therapy . The chlorine atom enhances binding to the AChE peripheral anionic site through halogen-π interactions .
Anticancer Activity
VEGFR-II inhibition has been reported for 7-chloro-4-(piperazin-1-yl)quinoline derivatives (IC₅₀: 1.38 μM) . Substituting piperazine with piperidine may modulate kinase selectivity due to altered basicity and steric effects.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor for antimalarial and anticancer agents. Patent CN103596927A details its use in synthesizing piperaquine analogs through sequential amination .
Material Science
π-π stacking interactions between quinoline cores enable applications in organic semiconductors. Crystal structures show centroid-centroid distances of 3.55–3.78 Å, suitable for charge transport layers .
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